molecular formula C13H10N2O4 B011486 4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid CAS No. 105356-71-6

4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid

Cat. No.: B011486
CAS No.: 105356-71-6
M. Wt: 258.23 g/mol
InChI Key: OVOSHZKYVCDNHX-UHFFFAOYSA-N
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Description

4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid is an organic compound that features both an imidazole ring and a butanoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the diketone moiety to a diol.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and bases such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxo groups.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid is unique due to the presence of both the imidazole ring and the butanoic acid moiety, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-imidazol-1-ylphenyl)-2,4-dioxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-11(7-12(17)13(18)19)9-1-3-10(4-2-9)15-6-5-14-8-15/h1-6,8H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOSHZKYVCDNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C(=O)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377998
Record name 4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105356-71-6
Record name 4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid
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4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid

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